
Guiaflavine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guiaflavine, also known as this compound, is a useful research compound. Its molecular formula is C40H42Cl2N4O2 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Guiaflavine exhibits notable pharmacological properties, particularly in the fields of neurology and oncology. Its potential therapeutic effects have been investigated in various studies.
Neuromuscular Effects
Research indicates that this compound demonstrates curarizing effects, acting as a neuromuscular blocker. A study reported an IC50 value of approximately 25 µM for this compound, suggesting its efficacy in inhibiting neuromuscular transmission . This property positions this compound as a candidate for further exploration in anesthetic applications.
Anticancer Activity
This compound has shown promise in cancer research, particularly against specific cancer cell lines. For instance, compounds derived from Strychnos guianensis, including this compound, have been evaluated for their antiproliferative effects on multiple myeloma cell lines . In vitro studies demonstrated that this compound could inhibit cell proliferation, making it a potential candidate for cancer treatment development.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic settings.
Interaction with Biological Targets
This compound's interaction with various biological targets has been explored through computational studies and experimental assays. It is suggested that this compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in different research contexts.
常见问题
Basic Research Questions
Q. What are the primary spectroscopic methods for identifying Guiaflavine in natural extracts, and how should experimental parameters be optimized?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for preliminary identification. Optimize solvent systems (e.g., methanol-water gradients) and column temperatures to enhance peak resolution. Validate results against reference spectra from authenticated this compound samples .
- Key considerations : Report retention times, ionization modes (positive/negative), and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?
- Methodology : Follow a stepwise approach:
Route selection : Choose between total synthesis (e.g., Suzuki coupling for aromatic rings) or semi-synthesis (modifying natural precursors).
Parameter optimization : Document reaction conditions (temperature, solvent, catalysts) and purity thresholds (>95% by HPLC).
Characterization : Provide full spectroscopic data (¹H/¹³C NMR, IR, HRMS) and elemental analysis for new derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodology :
- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines . Assess variability in cell lines (e.g., HeLa vs. primary cells), assay conditions (e.g., serum concentration), and negative controls.
- Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, blinded assays) to isolate confounding variables .
- Data interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify dose-response discrepancies .
Q. How can researchers establish a mechanistic link between this compound’s structure and its observed antioxidant properties?
- Methodology :
- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups, correlating with radical scavenging activity.
- In vitro validation : Employ electron paramagnetic resonance (EPR) to detect stable radical intermediates in reaction systems (e.g., DPPH or ABTS assays) .
Q. What are the best practices for integrating multi-omics data to study this compound’s pharmacokinetics?
- Methodology :
- Experimental design : Combine transcriptomics (RNA-seq of hepatic CYP450 enzymes), metabolomics (LC-MS profiling of plasma metabolites), and proteomics (SILAC-based quantification of serum proteins).
- Data integration : Use bioinformatics pipelines (e.g., MetaboAnalyst, KEGG pathway mapping) to identify cross-omics signatures of absorption/distribution .
Q. Methodological Frameworks for this compound Research
Q. How to formulate a FINER-compliant research question for this compound’s neuroprotective effects?
- Framework : Apply FINER criteria:
- Feasible : Use zebrafish models for high-throughput screening of neurotoxicity.
- Novel : Investigate understudied mechanisms (e.g., mitochondrial biogenesis vs. amyloid-beta inhibition).
- Ethical : Adhere to 3R principles (reduction, refinement, replacement) in animal trials .
- Example question : “Does this compound enhance mitochondrial fusion in Alzheimer’s disease models via PGC-1α upregulation, compared to curcumin?”
Q. What systematic review protocols are recommended for synthesizing this compound’s toxicity data?
- Protocol :
Search strategy : Use Boolean operators in PubMed/Web of Science (e.g., This compound AND (toxicity OR LD50)) .
Inclusion criteria : Prioritize peer-reviewed studies with OECD-compliant assays (e.g., Ames test, micronucleus assay).
Risk of bias assessment : Apply SYRCLE’s tool for animal studies or ROBINS-I for observational data .
Q. Tables for Critical Data Comparison
Parameter | HPLC Conditions | Bioactivity Model | Key Findings | Reference Support |
---|---|---|---|---|
Retention time (this compound) | 12.3 min (C18 column) | DPPH assay (IC₅₀) | 28.7 µM ± 1.2 (n=3) | |
Synthetic yield | 62% (Suzuki coupling) | HeLa cell viability | EC₅₀ = 45 µM (95% CI: 42–48) |
属性
分子式 |
C40H42Cl2N4O2 |
---|---|
分子量 |
681.7 g/mol |
IUPAC 名称 |
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium;dichloride |
InChI |
InChI=1S/C40H41N4O2.2ClH/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44;;/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3;2*1H/q+1;;/p-1/t27-,34-,36-,38-,39-,40+,44?;;/m0../s1 |
InChI 键 |
ZOQZMDXDYBAHPK-CZJFRNDDSA-M |
手性 SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |
规范 SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |
同义词 |
guiaflavine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。